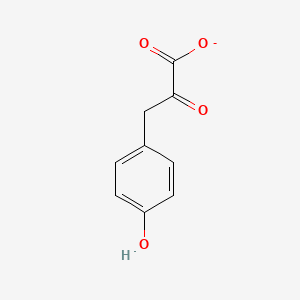
3-(4-Hydroxyphenyl)pyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxyphenyl)pyruvate is a 2-oxo monocarboxylic acid anion obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)pyruvic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a pyruvate. It is a conjugate base of a (4-hydroxyphenyl)pyruvic acid.
Aplicaciones Científicas De Investigación
Interaction with 4-Hydroxyphenylpyruvate Dioxygenase
3-(4-Hydroxyphenyl)pyruvate interacts significantly with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in tyrosine catabolism, converting 3-(4-Hydroxyphenyl)pyruvate to homogentisate. Studies on the inhibition of HPPD by various compounds, such as triketone 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC), reveal insights into the mechanisms of interaction and inhibition of HPPD. This understanding is essential in medical and herbicidal applications, where HPPD inhibitors are used to treat conditions like type I tyrosinemia or as herbicides (Kavana & Moran, 2003).
Role in Biosynthesis of Vitamin E and Plastoquinones
3-(4-Hydroxyphenyl)pyruvate is also involved in the biosynthesis of vital compounds like vitamin E and plastoquinones in chloroplasts. Research exploring the steric course of the decarboxylation of 3-(4-Hydroxyphenyl)pyruvate to homogentisate highlights its significance in these biosynthetic pathways. Understanding this process is crucial for comprehending how essential vitamins and quinones are produced in plants (Krügel et al., 1985).
Metabolic Pathways in Microorganisms
In microorganisms like Escherichia coli, 3-(4-Hydroxyphenyl)pyruvate is involved in specific metabolic pathways. These pathways involve the catabolism of hydroxyphenylacetate compounds, with 3-(4-Hydroxyphenyl)pyruvate playing a role in the conversion process that ultimately leads to the production of pyruvate and succinate. This kind of research provides valuable insights into microbial metabolism and potential applications in biotechnology and waste treatment (Cooper & Skinner, 1980).
Implications for Primary Hyperoxaluria Type-3
The enzyme 4-hydroxy-2-oxoglutarate aldolase, which interacts with 3-(4-Hydroxyphenyl)pyruvate, plays a crucial role in hydroxyproline metabolism. Its dysfunction can lead to primary hyperoxaluria type 3. Studying the regulation of this enzyme by compounds like pyruvate and α-ketoglutarate, and its interaction with 3-(4-Hydroxyphenyl)pyruvate, is vital for understanding and potentially treating this rare condition (Huang et al., 2019).
Propiedades
Fórmula molecular |
C9H7O4- |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)/p-1 |
Clave InChI |
KKADPXVIOXHVKN-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CC(=O)C(=O)[O-])O |
SMILES canónico |
C1=CC(=CC=C1CC(=O)C(=O)[O-])O |
Sinónimos |
(p-hydroxyphenyl)pyruvic acid 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvic acid 4-hydroxyphenylpyruvic acid, ion 4-hydroxyphenylpyruvic acid, sodium salt p-hydroxyphenylpyruvate para-hydroxyphenylpyruvic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



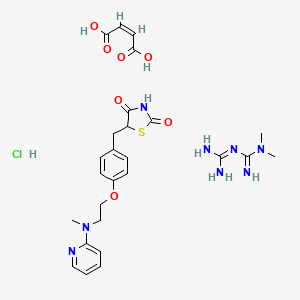
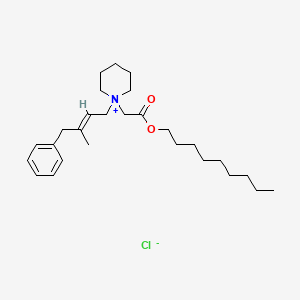
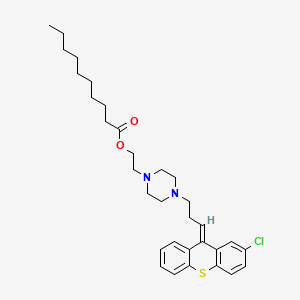
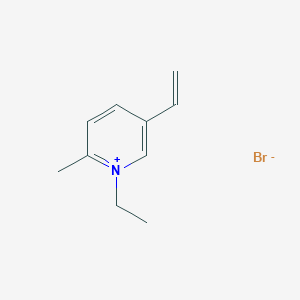

![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)

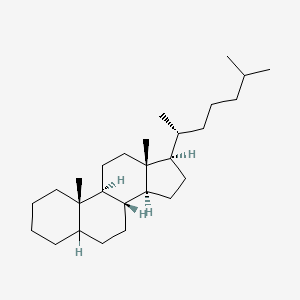
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
![(1R,9R,10S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one](/img/structure/B1235570.png)
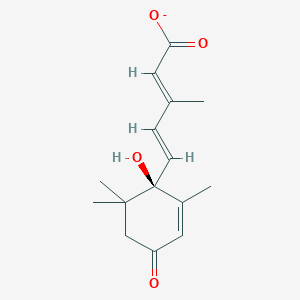
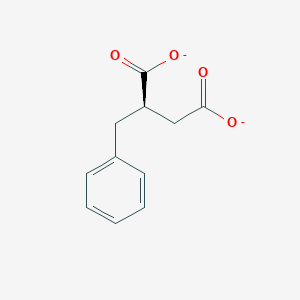
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1235573.png)
